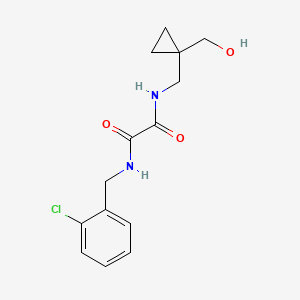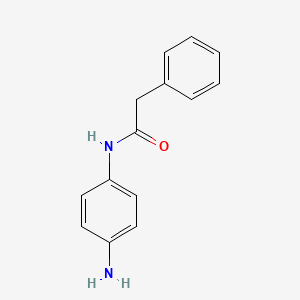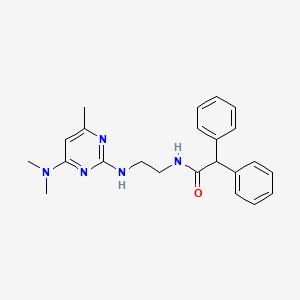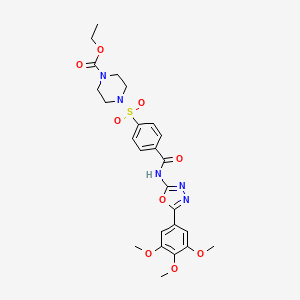![molecular formula C29H25FN4O3S B2457559 N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034472-26-7](/img/structure/B2457559.png)
N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H25FN4O3S and its molecular weight is 528.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
A novel series of compounds, including derivatives related to the specified chemical structure, have been synthesized for selective imaging of the translocator protein (18 kDa) using Positron Emission Tomography (PET). These compounds, designed with specific structural features like fluorine substitution, allow for in vivo imaging and have shown promise in the development of radioligands like [18F]PBR111. Such advancements facilitate the non-invasive study of biological targets in various diseases, including neurodegenerative disorders, through advanced imaging techniques (Dollé et al., 2008).
Anticancer Activity
Research has identified certain derivatives of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide class, structurally related to the specified compound, exhibiting significant anticancer properties. By attaching different aryloxy groups to the pyrimidine ring, researchers have developed compounds with appreciable cancer cell growth inhibition activities across various cancer cell lines. This approach aims to discover new anticancer agents that could potentially lead to more effective therapies (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Properties
A new series of compounds incorporating thienopyrimidine linked with rhodanine derivatives, showing structural similarities, has demonstrated potent antimicrobial and antifungal activities. These compounds have been synthesized and tested against various bacterial and fungal strains, offering a promising avenue for the development of new antimicrobial agents. Such research is critical in addressing the growing challenge of antimicrobial resistance and identifying novel therapeutic options (Kerru et al., 2019).
Synthesis and Evaluation of Anti-Inflammatory Compounds
Further investigations have focused on synthesizing novel compounds with anti-inflammatory activity. By exploring different substitutions and structural modifications, researchers aim to discover new compounds that can effectively modulate inflammatory responses, which is crucial for treating various inflammatory diseases. Such efforts contribute to the broader search for safer and more effective anti-inflammatory drugs (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O3S/c1-37-23-9-5-6-20(14-23)17-34-28(36)27-26(24(16-32-27)21-7-3-2-4-8-21)33-29(34)38-18-25(35)31-15-19-10-12-22(30)13-11-19/h2-14,16,32H,15,17-18H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBITUNJIOATEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate](/img/structure/B2457493.png)

![2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2457495.png)

![6-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2457497.png)

